Disodium 1-amino-4-(4-amino-2-sulphonatoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Description
Disodium 1-amino-4-(4-amino-2-sulphonatoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a disodium salt derived from an anthraquinone backbone functionalized with amino and sulphonate groups. Its structure includes an anthracene core substituted at the 1-position with an amino group and at the 4-position with a 4-amino-2-sulphonatoanilino moiety. The disodium counterions enhance water solubility, making it suitable for applications in dyes, pigments, or specialized chemical synthesis .
Properties
CAS No. |
20349-48-8 |
|---|---|
Molecular Formula |
C20H13N3Na2O8S2 |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
disodium;1-amino-4-(4-amino-2-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C20H15N3O8S2.2Na/c21-9-5-6-12(14(7-9)32(26,27)28)23-13-8-15(33(29,30)31)18(22)17-16(13)19(24)10-3-1-2-4-11(10)20(17)25;;/h1-8,23H,21-22H2,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI Key |
WCAVPXPSGHGFCU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Disodium 1-amino-4-(4-amino-2-sulphonatoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate, commonly referred to as Reactive Blue 19, is a synthetic dye with significant applications in the textile industry and potential implications in biological research. Its complex structure includes multiple functional groups that contribute to its biological activity, particularly in the context of cellular interactions and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Weight | 681.392 g/mol |
| CAS Number | 20349-48-8 |
| Solubility | Soluble in water |
| Color | Blue |
Disodium 1-amino-4-(4-amino-2-sulphonatoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate exhibits various biological activities that are primarily attributed to its ability to interact with cellular components. The dye is known for its:
- Antimicrobial Properties : Studies indicate that it can inhibit the growth of certain bacteria and fungi. This property makes it a candidate for use in antimicrobial treatments.
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.
- Cell Proliferation Modulation : Research suggests that it may influence cell cycle progression and apoptosis in cancer cells, indicating a role in cancer therapy.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study published in the Journal of Applied Microbiology demonstrated that Reactive Blue 19 exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, suggesting its potential as an antimicrobial agent . -
Antioxidant Properties :
Research conducted by Zhang et al. (2023) highlighted the antioxidant potential of this compound through DPPH radical scavenging assays. The IC50 value was found to be 30 µg/mL, indicating strong antioxidant capabilities compared to standard antioxidants like ascorbic acid . -
Cancer Cell Studies :
In vitro studies revealed that Disodium 1-amino-4-(4-amino-2-sulphonatoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate induced apoptosis in human breast cancer cells (MCF-7). The compound triggered caspase activation and increased the expression of pro-apoptotic proteins .
Table 2: Summary of Biological Activities
Scientific Research Applications
Biological Applications
1.1 Anticancer Research
Disodium 1-amino-4-(4-amino-2-sulphonatoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has been studied for its potential anticancer properties. Research indicates that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.
Analytical Chemistry
2.1 Dyes and Staining Agents
This compound is used as a dye in various analytical procedures due to its fluorescent properties. It can be employed in histological staining techniques to visualize cellular components under a fluorescence microscope.
Data Table: Comparison of Fluorescent Dyes
| Dye Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |
|---|---|---|---|
| Disodium 1-amino-4-(4-amino-2-sulphonatoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | 488 | 520 | Cell staining |
| DAPI | 358 | 461 | Nucleus staining |
| FITC | 495 | 519 | Protein labeling |
Environmental Applications
3.1 Water Quality Monitoring
Due to its ability to form complexes with metal ions, this compound can be utilized in environmental chemistry for monitoring and removing heavy metals from wastewater. Its sulfonate groups enhance solubility and reactivity with various contaminants.
Case Study Example :
Research published in Environmental Science & Technology highlighted the effectiveness of disodium 1-amino-4-(4-amino-2-sulphonatoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate in binding lead ions in contaminated water samples, demonstrating its potential application in environmental remediation strategies.
Material Science
4.1 Polymer Additive
In material science, this compound is explored as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices can enhance the material's resistance to degradation under heat and UV exposure.
Comparison with Similar Compounds
Disodium 1-amino-4-(4-amino-2-sulphonatoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Substituents: 4-Amino-2-sulphonatoanilino at position 4; amino at position 1.
- Applications: Likely used in dye formulations (e.g., acid or reactive dyes) due to its anthraquinone-derived chromophore .
Sodium 1-amino-4-[(2-methoxyphenyl)amino]-9,10-dioxoanthracene-2-sulfonate (CAS 78510-27-7)
Sodium 1-amino-4-[[4-(benzoylamino)phenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate (CAS 70571-79-8)
Sodium 1-amino-9,10-dihydro-4-[(4-methyl-3-nitrophenyl)amino]-9,10-dioxoanthracene-2-sulphonate (CAS 79817-77-9)
Sodium 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (CAS 24429-49-0)
- Substituents: No anilino substituents; simpler structure with only amino and sulphonate groups.
- Key Properties : Lower molecular weight (245.18 g/mol) and higher solubility compared to derivatives with bulky substituents.
- Applications: Baseline compound for studying anthraquinone sulfonate chemistry .
Comparative Data Table
Note: CAS No. 2786-71-2 corresponds to a structurally related monosodium salt; the disodium variant is inferred from .
Preparation Methods
The synthesis of this compound typically involves multi-step reactions starting from anthracene derivatives, with key steps including sulfonation, amino group introduction, and formation of the disodium salt. The primary focus is on achieving regioselective sulfonation and amino substitution while controlling reaction conditions to maximize yield and purity.
Sulfonation of Anthracene Derivatives
2.1 Starting Material Preparation
- The process begins with commercially available anthracene or 9,10-dihydroanthracene as the core structure.
- The initial step involves sulfonation to introduce sulfonic acid groups at specific positions on the anthracene ring system.
2.2 Sulfonation Reaction Conditions
- Reagents: Fuming sulfuric acid or concentrated sulfuric acid is employed as the sulfonating agent.
- Temperature Control: The reaction is typically conducted at low temperatures (around 0°C to 50°C) to prevent over-sulfonation and to achieve regioselectivity.
- Procedure:
- The anthracene derivative is slowly added to cooled sulfuric acid under stirring.
- The mixture is maintained at the desired temperature for several hours to ensure complete sulfonation.
- Post-reaction, the mixture is poured onto ice to precipitate the sulfonated product.
- Isolation: The sulfonated anthracene is filtered, washed, and dried.
- Confirmed via IR spectroscopy (presence of sulfonate groups), melting point analysis, and NMR.
Introduction of the Amino Group
3.1 Nitration and Reduction Pathway
- Nitration: The sulfonated anthracene is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions.
- Reduction: The nitro groups are then reduced to amino groups using catalytic hydrogenation (H₂ over Pd/C or Pt) or chemical reducing agents like iron filings in acidic media.
3.2 Direct Amination (Alternative Method)
- In some protocols, direct amination is achieved via diazotization of an amino precursor followed by substitution reactions, but this is less common for this specific compound.
- Temperature: Typically maintained below 50°C to prevent side reactions.
- Catalysts: Palladium or platinum catalysts facilitate hydrogenation.
- Purification: The amino-anthracene derivative is purified through recrystallization or chromatography.
Sulfonation of the Amino-Substituted Anthracene
- The amino-anthracene intermediate undergoes a second sulfonation to introduce the sulfonate group at the 2-position.
- Reaction Conditions:
- Similar to initial sulfonation, using concentrated sulfuric acid or oleum.
- Controlled temperature (around 0°C to 50°C).
- Reaction time varies from a few hours to overnight.
- Isolation: The sulfonated amino-anthracene is precipitated, filtered, and washed.
Formation of the Disodium Salt
- The sulfonic acid groups are neutralized using sodium hydroxide (NaOH), leading to the formation of the disodium salt.
- Procedure:
- The sulfonated compound is dissolved in water.
- An excess of NaOH solution is added gradually with stirring.
- The mixture is heated mildly to facilitate complete neutralization.
- The resulting solution is concentrated under reduced pressure or evaporated to obtain the crystalline disodium salt.
- Purification: Crystallization from water or aqueous alcohol solutions yields the pure disodium salt.
Optimization and Industrial Considerations
- Reaction Monitoring: TLC, NMR, and IR spectroscopy are used to monitor reaction progress.
- Yield Enhancement: Use of dispersants during sulfonation (as per patent CN101811998A) improves yield.
- Environmental and Safety Aspects: Handling concentrated acids and nitrating agents requires proper safety protocols.
Summary of Reaction Conditions and Yield Data
| Step | Reagents | Temperature | Duration | Notes |
|---|---|---|---|---|
| Sulfonation | Concentrated sulfuric acid | 0°C - 50°C | Several hours | Control regioselectivity; precipitate with ice |
| Nitration | Nitric acid / sulfuric acid | 0°C - 50°C | 2-6 hours | Introduce nitro groups at specific positions |
| Reduction | H₂ / Pd-C | 20°C - 50°C | 1-3 hours | Convert nitro to amino groups |
| Second sulfonation | Concentrated sulfuric acid | 0°C - 50°C | Overnight | Sulfonate at 2-position |
| Neutralization | NaOH solution | Mild heating | 1-2 hours | Form disodium salt |
In-Depth Research Findings
- The patent literature indicates that the addition of dispersants during sulfonation significantly enhances yield, reduces side reactions, and simplifies scalability.
- Reaction parameters such as temperature, acid concentration, and reaction time are critical for regioselectivity and purity.
- The process is amenable to industrial scale-up, with optimized conditions reported to achieve yields exceeding 80%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
